2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide
Description
2-Chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide is a chloroacetamide derivative featuring a cyclopentyl group attached to a 4-fluorophenylmethyl moiety.
Properties
IUPAC Name |
2-chloro-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-9-13(18)17-14(10-3-1-2-4-10)11-5-7-12(16)8-6-11/h5-8,10,14H,1-4,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROLIEPIVUUNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with cyclopentyl(4-fluorophenyl)methylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
Research indicates that 2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide exhibits significant antibacterial activity, particularly against Klebsiella pneumoniae. Studies have shown that it can enhance the efficacy of established antibiotics such as ciprofloxacin and meropenem. The compound's ability to reduce the necessary concentrations for bacterial eradication while maintaining low cytotoxicity makes it a promising candidate for further exploration in antimicrobial therapies.
Table 1: Antibacterial Efficacy Against Various Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) | Synergistic Effect with Other Antibiotics |
|---|---|---|
| Klebsiella pneumoniae | 16 µg/mL | Yes (with ciprofloxacin and meropenem) |
| Escherichia coli | 32 µg/mL | Moderate synergy |
| Staphylococcus aureus | 64 µg/mL | Minimal synergy |
Case Studies
1. Antimicrobial Screening : A study evaluated twelve newly synthesized N-substituted phenyl-2-chloroacetamides, including derivatives of this compound. The results demonstrated significant antimicrobial activity against E. coli, S. aureus, and C. albicans, emphasizing the importance of substituent position on the phenyl ring in modulating biological activity.
2. Combination Therapy Research : A recent investigation into the synergistic effects of this compound when used in combination with other antibiotics revealed that it could enhance the overall efficacy of treatment regimens for bacterial infections resistant to conventional therapies. The study highlighted potential pathways for developing new combination therapies that leverage the unique properties of this compound.
Potential Applications in Medicinal Chemistry
The unique combination of functional groups in this compound positions it as a valuable compound for further research in medicinal chemistry. Its demonstrated antibacterial properties suggest potential applications in developing new antimicrobial agents or adjunct therapies to improve existing treatments.
Mechanism of Action
The mechanism of action of 2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique cyclopentyl(4-fluorophenyl)methyl group distinguishes it from similar chloroacetamides. Below is a comparative analysis of key analogs:
Physicochemical Properties
Melting Points :
Synthetic Yields :
Research Implications and Challenges
Advantages of the Target Compound
Limitations and Knowledge Gaps
- Synthetic Complexity : Introducing the cyclopentyl group may require multi-step synthesis, lowering overall yield.
- Toxicity Data: Limited evidence on the irritant or hazardous properties of the target compound compared to simpler analogs .
Biological Activity
2-Chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄ClFNO
- Molecular Weight : 229.69 g/mol
The compound features a chloroacetamide backbone with a cyclopentyl group and a 4-fluorophenyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing physiological responses and signaling pathways.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of the compound against several bacterial strains. The results indicated that it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Anticancer Properties
In vitro studies focused on the anticancer effects of the compound revealed that it effectively reduced proliferation in cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism was linked to the induction of apoptosis via caspase activation.
Case Study 3: Skin Whitening Agents
Research on tyrosinase inhibition showed that derivatives of the compound could significantly reduce melanin production in B16F10 melanoma cells, indicating potential applications in skin whitening treatments.
Research Findings
Recent research highlights the importance of structural modifications on the biological activity of acetamide derivatives:
- Structure-Activity Relationship (SAR) : Variations in substituents on the cyclopentyl or fluorophenyl groups have been shown to influence potency and selectivity against specific targets.
- Efficacy Against Resistant Strains : The compound exhibited promising results against antibiotic-resistant bacterial strains, emphasizing its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous chloroacetamides are prepared by reacting substituted anilines with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride), reaction time (3–6 hours), and temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (toluene or ethanol) is critical .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodology :
- IR Spectroscopy : Confirm the presence of amide C=O (1670–1640 cm⁻¹) and N–H (3300–3180 cm⁻¹) stretches .
- NMR : ¹H NMR reveals signals for the cyclopentyl group (δ 1.5–2.5 ppm, multiplet), fluorophenyl aromatic protons (δ 6.8–7.4 ppm), and chloroacetamide CH₂Cl (δ 4.2–4.4 ppm, singlet) .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, which stabilize the lattice . Refinement parameters (R factor < 0.05) and data-to-parameter ratios (>8:1) ensure accuracy .
Q. What structural features influence the compound’s physicochemical properties?
- The chloroacetamide moiety enhances electrophilicity, enabling nucleophilic substitutions. The cyclopentyl group introduces steric bulk, affecting solubility and reactivity. Fluorine on the phenyl ring increases lipophilicity (logP ~2.5–3.0) and metabolic stability . Intramolecular hydrogen bonds (e.g., C–H···O) reduce conformational flexibility, as observed in crystallographic studies .
Advanced Research Questions
Q. How can researchers address low yields during scale-up synthesis, particularly with chiral intermediates?
- Challenges : Racemization of the cyclopentyl(4-fluorophenyl)methyl group during synthesis may reduce enantiomeric excess (ee).
- Solutions : Use chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed amidation). Monitor ee via chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase). For diastereomeric byproducts, optimize solvent polarity (e.g., DMF for better stereocontrol) .
Q. What computational methods validate the compound’s hydrogen-bonding network and stability?
- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model intramolecular interactions. Compare computed bond lengths/angles (e.g., N–H···O distance ~2.1 Å) with crystallographic data to confirm stability . Molecular dynamics simulations (100 ns, explicit solvent) assess conformational stability under physiological conditions .
Q. How do contradictory spectroscopic data (e.g., NMR splitting patterns) arise, and how can they be resolved?
- Case Study : Unexpected splitting in fluorophenyl proton signals may stem from restricted rotation due to steric hindrance from the cyclopentyl group.
- Resolution : Variable-temperature NMR (25–60°C) can coalesce split peaks if hindered rotation is the cause. 2D NMR (COSY, NOESY) clarifies through-space interactions .
Q. What strategies are effective in screening the compound’s biological activity while minimizing false positives?
- Methodology :
- In vitro assays : Use high-content screening (e.g., kinase inhibition assays with ATP-competitive controls).
- ADME profiling : Microsomal stability assays (human liver microsomes, NADPH cofactor) predict metabolic liability.
- Off-target checks : Employ selectivity panels (e.g., CEREP’s BioPrint®) to assess binding to unrelated receptors .
Q. How can discrepancies between crystallographic data and computational models be reconciled?
- Example : Computed bond angles may deviate from X-ray data due to crystal packing effects.
- Solution : Perform periodic DFT calculations (e.g., VASP software) to account for lattice forces. Validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
